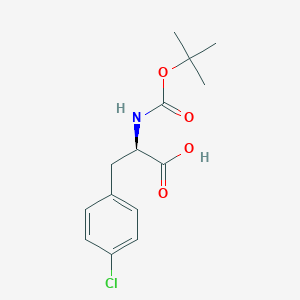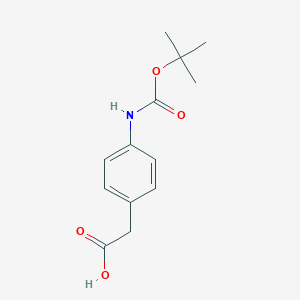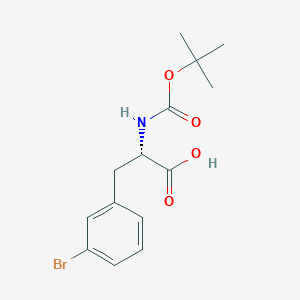
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid
Vue d'ensemble
Description
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a chemical compound with the molecular formula C17H24N2O6 . It is a solid substance and has a molecular weight of 352.39 .
Synthesis Analysis
The synthesis of this compound involves the use of 3,5-diaminobenzoic acid and di-tert-butyldicarbonate . The reaction is carried out at room temperature under a nitrogen atmosphere for 12 hours . The reactant cooled in cold water is added to obtain a precipitate, which is then filtered to remove the residual solvent . The filtered precipitate is extracted with ethyl acetate and dried in vacuum at 80° C. for more than 24 hours to obtain 3,5-di-tertiary-butoxycarbonylaminobenzoic acid .Molecular Structure Analysis
The linear structure formula of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is C17H24N2O6 .Physical And Chemical Properties Analysis
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a solid substance . It has a molecular weight of 352.39 .Applications De Recherche Scientifique
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid: , also known as 3,5-Bis-Boc-aminobenzoic acid, is a chemical compound with potential applications in various fields of scientific research. Below are some of the applications based on the information available:
Organic Synthesis
This compound can be used in organic synthesis, particularly in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These ionic liquids have multiple reactive groups and are derived from commercially available tert-butyloxycarbonyl-protected amino acids .
Peptide Synthesis
It may serve as a building block in peptide synthesis, where protecting groups like Boc are used to prevent certain reactions from occurring at specific sites of an amino acid or peptide chain during the synthesis process .
Cholinesterase Inhibition
Para-Aminobenzoic Acid (PABA) analogs, which may include derivatives like 3,5-Bis-Boc-aminobenzoic acid, have been identified as inhibitors of cholinesterase, an enzyme that breaks down acetylcholine—a neurotransmitter .
Catalysis
The compound could be involved in catalytic processes, especially where high temperature Boc deprotection is required for amino acids and peptides .
Experimental Research
It is offered for experimental and research use, indicating its potential utility in laboratory settings for various research applications .
Safety and Hazards
Propriétés
IUPAC Name |
3,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-7-10(13(20)21)8-12(9-11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZRVVHPLPWQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363536 | |
| Record name | 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid | |
CAS RN |
133887-83-9 | |
| Record name | 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















